![molecular formula C19H19ClN2O5S2 B2358115 2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide CAS No. 864977-15-1](/img/structure/B2358115.png)
2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide
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Description
2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide is a useful research compound. Its molecular formula is C19H19ClN2O5S2 and its molecular weight is 454.94. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Research on benzothiazolinone acetamide analogs, closely related to the specified compound, has shown their potential in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency (LHE) and favorable energy levels for electron injection, making them suitable as photosensitizers in photovoltaic cells. Additionally, their non-linear optical (NLO) activity suggests applications in optical devices and materials science. Molecular docking studies indicate interactions with biological targets such as Cyclooxygenase 1 (COX1), suggesting potential for drug discovery (Mary et al., 2020).
Structure-Activity Relationships in Drug Development
Another study focuses on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. By examining various heterocyclic analogues, researchers aimed to improve metabolic stability and reduce deacetylation, a common metabolic pathway that limits drug efficacy. This research is crucial for developing more stable and effective therapeutic agents (Stec et al., 2011).
Anticonvulsant and Antibacterial Activities
Further studies on compounds incorporating a sulfonamide moiety have revealed significant anticonvulsant effects, with some compounds offering protection against picrotoxin-induced convulsion. This indicates potential applications in the development of new treatments for epilepsy and seizure disorders (Farag et al., 2012).
Synthesis and Pharmacological Evaluation
Research on derivatives of ethyl nipecotate, including compounds with the acetamide group, shows applications in antimicrobial activities. These studies highlight the potential for developing new antibacterial agents to combat resistant bacterial strains (Nafeesa et al., 2017).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S2/c1-26-10-9-22-16-8-7-15(29(2,24)25)11-17(16)28-19(22)21-18(23)12-27-14-5-3-13(20)4-6-14/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKDLVFCFXYOIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide |
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